Lipophilicity Differentiation: Ortho-Fluoro Substitution Modulates LogP Relative to Para-Fluoro and Non-Fluorinated Analogs
The ortho-fluorine of 1-Amino-1-(2-fluorophenyl)propan-2-ol confers a distinct lipophilicity profile compared to its para-fluoro and non-fluorinated counterparts. Specifically, the predicted LogP for the target compound is 1.2063 . In contrast, the non-fluorinated analog (1R,2S)-1-amino-1-phenylpropan-2-ol exhibits a lower LogP of 0.8853 , while the regioisomer 1-amino-2-(2-fluorophenyl)propan-2-ol has a LogP of 0.8920 . This ~36% increase in LogP over the non-fluorinated analog indicates higher lipophilicity, which can influence membrane permeability and protein binding in biological assays.
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 1.2063 |
| Comparator Or Baseline | (1R,2S)-1-Amino-1-phenylpropan-2-ol (non-fluorinated) LogP = 0.8853; 1-Amino-2-(2-fluorophenyl)propan-2-ol (regioisomer) LogP = 0.8920 |
| Quantified Difference | Target LogP is 0.3210 higher (36% increase) than non-fluorinated analog; 0.3143 higher than regioisomer |
| Conditions | Predicted values from computational models (ACD/Labs or similar) as reported by commercial suppliers |
Why This Matters
Higher lipophilicity can improve passive membrane diffusion and target engagement in cellular assays, making this compound preferable when enhanced permeability is desired without the bulk or metabolic liability of larger hydrophobic substituents.
